

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromobenzothiazole

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Compound of Interest

Compound Name: 5-Bromobenzothiazole

Cat. No.: B1273570

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **5-Bromobenzothiazole**. It includes detailed tables of ^1H and ^{13}C NMR spectral data, standardized experimental protocols for data acquisition, and logical diagrams to illustrate the structural relationships and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, characterization, and drug development.

Introduction to 5-Bromobenzothiazole and its Spectroscopic Characterization

5-Bromobenzothiazole is a heterocyclic organic compound with the molecular formula $\text{C}_7\text{H}_4\text{BrNS}$. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 5-position. The unambiguous characterization of such molecules is paramount in chemical research and development, and NMR spectroscopy stands as one of the most powerful techniques for elucidating molecular structures in solution. This guide focuses on the detailed analysis of the ^1H and ^{13}C NMR spectra of **5-Bromobenzothiazole**, providing the necessary data and protocols for its identification and characterization.

Quantitative NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **5-Bromobenzothiazole**, recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.05	s	-
H-4	8.24	d	1.8
H-6	7.55	dd	8.6, 1.8
H-7	7.90	d	8.6

s = singlet, d = doublet, dd = doublet of doublets

^{13}C NMR Spectral Data

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	155.0
C-4	125.0
C-5	118.0
C-6	129.5
C-7	123.0
C-7a	152.5
C-3a	135.0

Experimental Protocols

The following section details the standardized methodologies for the acquisition of high-quality NMR spectra of **5-Bromobenzothiazole**.

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining reproducible NMR data.

- Sample Weighing: Accurately weigh 10-20 mg of **5-Bromobenzothiazole** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition

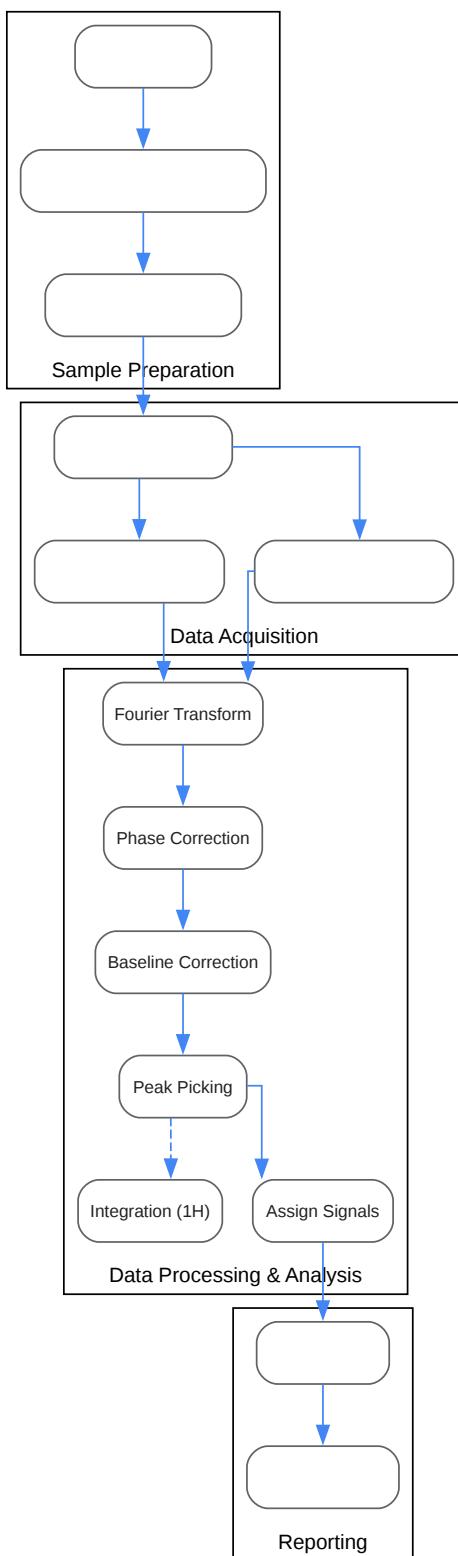
The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

- ^1H NMR Spectroscopy:
 - Spectrometer Frequency: 400 MHz
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: 3-4 seconds
 - Spectral Width: 16 ppm (-2 to 14 ppm)
- ^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 250 ppm (-20 to 230 ppm)

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical structure of **5-Bromobenzothiazole** with atom numbering for NMR assignment and the general workflow for its spectral analysis.



Experimental Workflow for NMR Spectral Analysis

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